2-(4-Nitrophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)9-5-3-8(4-6-9)10-2-1-7-11-10/h3-6,10-11H,1-2,7H2 |
InChI Key |
ZBPDTJUWRVZNPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Nitrophenyl Pyrrolidine and Its Derivatives
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The construction of the 2-(4-nitrophenyl)pyrrolidine scaffold can be achieved through several strategic approaches. These methods either build the pyrrolidine ring with the nitrophenyl substituent already in place or introduce the functionalized aryl group onto a pre-existing pyrrolidine structure. Key strategies involve nucleophilic aromatic substitution, various types of cycloaddition reactions, and cascade reactions like the nitro-Mannich/lactamization sequence.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for attaching nucleophiles, such as pyrrolidine, to an activated aromatic ring. In the context of synthesizing nitrophenyl-substituted pyrrolidines, this approach typically involves the reaction of a pyrrolidine derivative with a nitro-activated halo- or pseudohalo-benzene. The strong electron-withdrawing nature of the nitro group facilitates the addition-elimination mechanism characteristic of SNAr reactions.
For instance, the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine has been successfully achieved by reacting 1,4-dimethoxy-2,5-dinitrobenzene with pyrrolidine. mdpi.com In this reaction, one of the nitro groups is displaced by the pyrrolidine nucleophile. This demonstrates the feasibility of forming a C-N bond between a nitrophenyl ring and a pyrrolidine nitrogen. A similar strategy could be envisioned for the synthesis of N-(4-nitrophenyl)pyrrolidine derivatives, where pyrrolidine attacks a suitable 4-nitro-substituted benzene (B151609) ring.
The mechanism of these reactions generally proceeds in a stepwise manner, beginning with the nucleophilic addition of pyrrolidine to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.govnih.gov This is followed by the elimination of the leaving group, restoring the aromaticity of the ring. nih.gov Theoretical studies on the SNAr reaction of substituted nitrothiophenes with pyrrolidine have provided insights into the reaction barriers and the role of activating groups. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
| 1,4-dimethoxy-2,5-dinitrobenzene | Pyrrolidine | 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine | 82% | mdpi.com |
| 4'-bromo-6,6''-dimethyl-2,2':6',2''-terpyridine-4,4''-diyl bisnonaflate | Pyrrolidine | Bromo-substituted TPY with pyrrolidine | Not specified | researchgate.net |
Cycloaddition Reactions in Pyrrolidine Synthesis
Cycloaddition reactions are powerful tools for the construction of five-membered rings like pyrrolidine, often allowing for the stereoselective formation of multiple chiral centers in a single step.
The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is one of the most efficient and widely used methods for the synthesis of the pyrrolidine ring. nih.govrsc.org Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of α-amino acids with aldehydes or the thermal or photochemical ring-opening of aziridines.
To synthesize a this compound, this reaction would typically involve an azomethine ylide and a styrene derivative, such as 4-nitrostyrene, which acts as the dipolarophile. The reaction of an azomethine ylide generated from an α-amino ester and an aldehyde with an electron-deficient alkene leads to highly substituted pyrrolidines. thieme-connect.de The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the catalyst used. thieme-connect.denih.gov Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have proven particularly effective for producing enantioenriched pyrrolidines. thieme-connect.denih.gov
| Dipole Precursor | Dipolarophile | Catalyst | Product Type | Selectivity | Reference |
| α-Amino ester/aldehyde | Activated alkene | Copper(I)-Fesulphos | Substituted pyrrolidine | High endo- and enantioselectivity | thieme-connect.de |
| Iminoester | Fluorinated styrene | Cu(I) complex | Fluorinated pyrrolidine | High dr and ee | nih.gov |
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including pyrrolidines. Chiral secondary amines, such as derivatives of proline, are often used as catalysts to activate substrates towards cycloaddition reactions.
One such approach is the organo-SOMO (Singly Occupied Molecular Orbital) catalysis, which can be used to construct enantioenriched pyrrolidines from β-amino aldehydes and olefins. nih.gov This method involves the transient formation of a radical cation from the aldehyde, which then engages in an enantioselective coupling with the alkene, followed by a stereoselective ring closure. nih.gov
Furthermore, asymmetric [4+2] cycloadditions (Diels-Alder reactions) catalyzed by chiral organocatalysts can be employed to synthesize precursors to complex pyrrolidine structures. mdpi.commdpi.com For example, chiral phosphoric acids can catalyze the reaction between 3-vinylindoles and ortho-quinone methides to produce indole-containing chroman derivatives, which could potentially be further elaborated into pyrrolidine-containing structures. mdpi.com
| Reaction Type | Reactants | Catalyst Type | Product | Enantioselectivity (ee) | Reference |
| SOMO-Cycloaddition | β-Amino aldehyde, Styrene | Imidazolidinone | Substituted pyrrolidine | up to 96% | nih.gov |
| Michael Addition | Aldehyde, Nitroolefin | Pyrrolidine-based | Michael adduct | up to 85% | nih.gov |
| [4+2] Cycloaddition | 3-Vinylindole, o-Quinone Methide | Chiral Phosphoric Acid | Indole-containing chroman | up to 98% | mdpi.com |
Nitro-Mannich Reactions and Lactamization
The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction is a valuable carbon-carbon bond-forming process and the products are versatile intermediates for further transformations.
A one-pot cascade reaction combining a nitro-Mannich reaction with a subsequent lactamization has been developed for the diastereoselective synthesis of 4-nitropyrrolidin-2-ones. nih.govnih.gov This sequence typically involves the reaction of a γ-nitro ester with an imine. The initial nitro-Mannich addition is followed by an intramolecular cyclization (lactamization) to form the pyrrolidinone ring. The resulting 4-nitropyrrolidin-2-one can then serve as a precursor to this compound derivatives through further chemical modifications, such as reduction of the nitro group and the lactam carbonyl, and subsequent functionalization. The stereochemical outcome of the cascade reaction can often be controlled to achieve high diastereoselectivity. nih.govnih.gov
| Reactant 1 | Reactant 2 | Reaction Type | Product | Diastereoselectivity | Reference |
| Methyl 3-nitropropanoate | In situ formed imine | Nitro-Mannich/lactamization | Pyrrolidin-2-one | High | nih.gov |
| γ-Nitro ester | Aldehyde and Amine | Nitro-Mannich/lactamization | 1,3,5-trisubstituted 4-nitropyrrolidin-2-one | High | nih.gov |
Amidation Reactions and Carboxamide Synthesis
Functionalization of a pre-formed pyrrolidine ring is another key strategy. Amidation reactions are commonly used to introduce substituents onto the pyrrolidine nitrogen or at other positions on the ring. The synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides has been reported, showcasing a direct route to functionalized derivatives. researchgate.netnih.gov
This synthesis involves a two-step, one-pot amidation of N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid. The carboxylic acid is first activated, for example with thionyl chloride to form the acid chloride, and then reacted with various amines to afford the desired carboxamides. researchgate.netnih.gov This methodology highlights how a nitrophenyl group can be incorporated at the N-1 position of a proline derivative, which is then further functionalized at the C-2 position. This approach is valuable for creating libraries of related compounds for biological screening. The direct use of nitro compounds as amine surrogates in amidation reactions is also an emerging sustainable strategy. nih.gov
| Starting Material | Reagents | Product | Yield | Reference |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acids | Thionyl chloride, various amines | N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Not specified | researchgate.netnih.gov |
| Carboxylic acids | Nitro compounds (as amine surrogates) | Amides | Varies | nih.gov |
Ring Contraction Strategies
Ring contraction reactions offer a powerful and often elegant method for the synthesis of cyclic compounds, including pyrrolidines, from larger ring systems. These strategies can provide access to complex pyrrolidinic structures that might be challenging to assemble through more conventional cyclization methods.
One notable approach involves the photo-promoted ring contraction of pyridines . This method utilizes abundant and readily available pyridine starting materials to generate highly functionalized pyrrolidine derivatives. The reaction typically proceeds through the irradiation of a pyridine derivative in the presence of a silylborane, leading to a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serves as a versatile synthon for various functionalized pyrrolidines. acs.orgnih.govnih.gov While this methodology has been demonstrated for a range of substituted pyridines, specific examples detailing the synthesis of this compound via this route are not extensively documented. Hypothetically, the synthesis could commence from a suitably substituted pyridine precursor that would ultimately yield the desired 2-(4-nitrophenyl) substituent on the pyrrolidine ring.
Another significant ring contraction strategy is the thermal "Spino" ring contraction of hydroxamic acids . This reaction involves the conversion of a lactam to a pyrrolidine. nih.govnih.govnih.gov The process begins with the formation of a chiral hydroxamic acid from a corresponding imide. This intermediate then undergoes a thermal ring contraction to yield a carbamate-protected 2,2-disubstituted pyrrolidine. nih.govnih.govnih.gov The reaction is proposed to proceed stereospecifically, making it a valuable tool for the synthesis of enantioenriched pyrrolidines. nih.gov Although this method has been successfully applied to the synthesis of various chiral 2,2-disubstituted pyrrolidines, its direct application for the synthesis of this compound has not been explicitly described in the available literature.
Stereoselective Synthesis of this compound Analogues
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to access enantiopure pyrrolidines is of paramount importance.
Chiral Auxiliaries and Ligand-Controlled Methods
The use of chiral auxiliaries is a well-established and reliable strategy for controlling the stereochemical outcome of a reaction. These chiral molecules are temporarily incorporated into the substrate, direct the stereoselective formation of new stereocenters, and are subsequently removed.
Evans chiral auxiliaries , typically oxazolidinones, are widely employed in asymmetric synthesis. researchgate.net They have proven effective in directing a variety of transformations, including aldol (B89426) reactions and alkylations, with high diastereoselectivity. researchgate.net While the general principles of Evans auxiliary-controlled synthesis are well-documented, specific applications for the synthesis of this compound analogues are not readily found in the literature.
Oppolzer's camphorsultam is another powerful chiral auxiliary known for its high stereodirecting ability in a range of reactions, including Diels-Alder reactions and aldol condensations. researchgate.netorganic-chemistry.orgresearchgate.netunibo.it The rigid bicyclic structure of the sultam provides excellent facial shielding, leading to high levels of diastereoselectivity. researchgate.netorganic-chemistry.org As with Evans auxiliaries, the direct application of Oppolzer's sultam to the synthesis of this compound has not been specifically detailed.
Organocatalytic Approaches to Enantiopure Pyrrolidines
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Chiral amines, particularly those based on the pyrrolidine scaffold (e.g., proline and its derivatives), are highly effective catalysts for a variety of enantioselective transformations. wjpsonline.comnih.govrsc.orgwikipedia.org These catalysts can activate substrates through the formation of transient enamines or iminium ions, enabling highly stereoselective bond formations.
The Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine-based organocatalysts, is a common strategy for the synthesis of enantioenriched compounds. nih.govwikipedia.org This reaction could, in principle, be adapted to synthesize precursors for this compound. For instance, the reaction of an appropriate aldehyde with a nitrostyrene derivative could generate a Michael adduct that, after reduction and cyclization, would yield the desired pyrrolidine. However, specific literature precedence for the synthesis of this compound using this organocatalytic approach is limited.
Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of multiple stereocenters in a single reaction. Multicomponent reactions (MCRs) are particularly powerful in this regard, as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. nih.govnih.gov
A notable example is the TiCl₄-catalyzed multicomponent coupling reaction that can generate functionalized pyrrolidines with multiple stereocenters with high diastereoselectivity. nih.govnih.gov These reactions often involve the in situ generation of reactive intermediates that then participate in a cascade of bond-forming events. While these methods have been shown to be effective for a range of substituted pyrrolidines, their application to the synthesis of derivatives of this compound is not well-documented.
Derivatization Strategies for this compound
The functionalization of the pyrrolidine ring allows for the exploration of the chemical space around the core scaffold, which is crucial for modulating the biological activity and physicochemical properties of the molecule.
Modifications of the Pyrrolidine Ring
The pyrrolidine ring offers several sites for modification, including the nitrogen atom and the carbon atoms of the ring.
N-Alkylation and N-Acylation: The secondary amine of the pyrrolidine ring is readily functionalized through N-alkylation or N-acylation reactions. organic-chemistry.orgresearchgate.netacsgcipr.orgorganic-chemistry.orgnih.govrsc.orgnih.govrsc.org N-alkylation can be achieved using alkyl halides or through reductive amination. acsgcipr.orgorganic-chemistry.orgnih.gov N-acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. researchgate.netnih.govrsc.orgrsc.org These reactions allow for the introduction of a wide variety of substituents on the nitrogen atom, which can significantly influence the molecule's properties.
C-H Functionalization: The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis as it offers a more atom- and step-economical approach to molecular diversification. acs.orgnih.govnih.govrsc.org For N-protected pyrrolidines, various methods for C-H functionalization at the α-position to the nitrogen have been developed. nih.govnih.gov These reactions often involve the generation of an N-acyliminium ion intermediate, which can then be trapped by a nucleophile. nih.gov While these methods provide powerful tools for the modification of the pyrrolidine ring, their specific application to this compound remains an area for further exploration.
Modifications of the Nitrophenyl Moiety
The nitrophenyl group of this compound is a versatile chemical handle that can be readily transformed into other functional groups, significantly altering the molecule's properties and enabling further conjugation. The most common and synthetically crucial modification is the reduction of the nitro group to an amine, yielding 2-(4-aminophenyl)pyrrolidine. This transformation is a gateway to a vast array of derivatives, as the resulting aniline moiety can participate in numerous subsequent reactions.
The reduction of aromatic nitro compounds is a well-established process in organic chemistry, with several reliable methods available. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation is a preferred industrial and laboratory method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com This method is highly efficient but requires careful selection of conditions to avoid side reactions if other reducible functional groups are present. commonorganicchemistry.com
For substrates sensitive to catalytic hydrogenation, alternative chemical reductants are employed. Metal-based reductions in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2), provide mild and effective options. wikipedia.orgcommonorganicchemistry.com These methods are often chemoselective, allowing for the reduction of the nitro group in the presence of other sensitive functionalities. organic-chemistry.org Sodium sulfide (Na2S) or sodium hydrosulfite can also be used, particularly when selective reduction of one nitro group in a polynitrated aromatic compound is desired. wikipedia.org
The successful conversion to 2-(4-aminophenyl)pyrrolidine opens up possibilities for creating diverse libraries of compounds. The primary amine can be acylated to form amides, sulfonated to produce sulfonamides, or reacted with isocyanates to yield ureas, thereby attaching new pharmacophores or material-modifying groups to the phenyl ring.
Table 1: Selected Reagents for the Reduction of Aromatic Nitro Groups This table presents common methods applicable to the conversion of this compound to 2-(4-aminophenyl)pyrrolidine.
| Reagent/System | Typical Conditions | Advantages | Potential Drawbacks |
| H₂ / Pd/C | Methanol or Ethanol, room temperature, 1-4 atm H₂ | High yield, clean reaction, catalyst is recyclable | May reduce other functional groups (e.g., alkenes, alkynes, benzyl groups) |
| H₂ / Raney Ni | Ethanol, room temperature to 50°C, H₂ pressure | Effective alternative to Pd/C, less likely to cause dehalogenation | Pyrophoric catalyst, may contain residual aluminum |
| Fe / HCl or CH₃COOH | Ethanol/Water, reflux | Inexpensive, mild, tolerates many functional groups | Requires stoichiometric amounts of metal, acidic workup |
| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, reflux | Mild, good for sensitive substrates | Generates tin-based waste products |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/Methanol, reflux | Useful for water-soluble substrates, mild conditions | Can sometimes lead to over-reduction or side products |
Formation of Complex Hybrid Scaffolds and conjugates
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and its incorporation into hybrid molecules—structures combining two or more distinct pharmacophores—is a common strategy for developing novel bioactive agents. nih.govresearchgate.net The this compound framework, particularly after reduction to its amino derivative, serves as an excellent platform for constructing such complex molecular architectures.
The synthesis of these hybrids typically involves the covalent linkage of the 2-(4-aminophenyl)pyrrolidine core to another bioactive moiety. tandfonline.com For instance, the amine can be coupled with a carboxylic acid-bearing molecule (e.g., an indole derivative) using standard peptide coupling reagents to form an amide bond. Similarly, reaction with sulfonyl chlorides or isocyanates can produce sulfonamide or urea-linked hybrids, respectively. These linkages are chosen for their stability and prevalence in known pharmaceuticals.
One powerful method for generating the core pyrrolidine scaffold itself is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. tandfonline.comnih.gov In the context of this compound, this could involve the reaction of an azomethine ylide with 4-nitrostyrene. The resulting polysubstituted pyrrolidine can then be further derivatized to create complex conjugates. tandfonline.com This approach allows for the rapid assembly of stereochemically rich and diverse molecular scaffolds. mdpi.com
The goal of creating hybrid molecules is often to target multiple biological pathways or to combine the therapeutic effects of different drug classes into a single molecule. By linking the 2-(4-aminophenyl)pyrrolidine scaffold to other pharmacophores like indoles, thioureas, or vinyl sulfones, chemists can explore new chemical space and develop compounds with unique pharmacological profiles. researchgate.nettandfonline.com
Table 2: Examples of Potential Hybrid Scaffolds Derived from 2-(4-Aminophenyl)pyrrolidine
| Linkage Type | Reactant for Conjugation | Resulting Hybrid Moiety |
| Amide | Indole-3-acetic acid | Pyrrolidinyl-phenyl-amide -indole |
| Sulfonamide | Dansyl chloride | Pyrrolidinyl-phenyl-sulfonamide -naphthalene |
| Urea | Phenyl isocyanate | Pyrrolidinyl-phenyl-urea -phenyl |
| Thiourea | Phenyl isothiocyanate | Pyrrolidinyl-phenyl-thiourea -phenyl |
| Imine | Benzaldehyde (B42025) | Pyrrolidinyl-phenyl-imine -phenyl |
Optimization of Reaction Conditions in Pyrrolidine Synthesis
The efficient synthesis of substituted pyrrolidines like this compound is critical for its application in further research and development. Key synthetic strategies include asymmetric Michael additions and 1,3-dipolar cycloadditions, where optimization of reaction conditions is paramount to achieving high yields and stereoselectivity. nih.govacs.orgresearchgate.net
One of the most powerful methods for constructing chiral pyrrolidines is the organocatalyzed asymmetric Michael addition of aldehydes or ketones to nitroalkenes. nih.gov For the synthesis of a this compound precursor, this would involve the reaction of an aldehyde with trans-β-(4-nitrophenyl)nitroethylene, catalyzed by a chiral secondary amine, often a pyrrolidine derivative itself (e.g., a diarylprolinol silyl ether). nih.govmdpi.com
The optimization of this reaction involves a systematic study of several parameters:
Catalyst: The structure of the organocatalyst is crucial. Bulky substituents on the catalyst can enhance stereoselectivity by creating a more defined chiral environment for the transition state. nih.gov
Solvent: The choice of solvent can significantly impact reaction rate, yield, and stereoselectivity. Non-polar solvents like methylcyclohexane have been shown to provide better results in certain Michael additions compared to more polar solvents like dichloromethane or toluene. nih.gov
Temperature: Lowering the reaction temperature often leads to an increase in both diastereoselectivity and enantioselectivity, although it may also decrease the reaction rate. nih.gov
Additives: The use of co-catalysts or additives, such as Brønsted acids or thioureas, can sometimes accelerate the reaction and improve selectivity by activating the nitroalkene or assisting in the formation of the key enamine intermediate.
For example, in a model reaction between 3-phenylpropionaldehyde and trans-β-nitrostyrene, researchers found that using a specific pyrrolidine-based organocatalyst in methylcyclohexane at 0 °C gave high yield (87%) and good stereoselectivity (92:8 dr, 85% ee). nih.gov Such optimization studies are essential for developing practical and scalable syntheses of this compound and its derivatives.
Table 3: Optimization of a Model Organocatalyzed Michael Addition Data based on the reaction of 3-phenylpropionaldehyde and trans-β-nitrostyrene, a model for this compound synthesis. nih.gov
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, syn) (%) |
| 1 | CH₂Cl₂ | 25 | 99 | 78:22 | 69 |
| 2 | Toluene | 25 | 99 | 80:20 | 72 |
| 3 | THF | 25 | 99 | 85:15 | 70 |
| 4 | Methylcyclohexane | 25 | 99 | 88:12 | 80 |
| 5 | Methylcyclohexane | 0 | 87 | 92:8 | 85 |
| 6 | Methylcyclohexane | -20 | 65 | 92:8 | 85 |
Reaction Mechanisms and Pathways Involving 2 4 Nitrophenyl Pyrrolidine
Nucleophilic Aromatic Substitution Mechanisms
The presence of a nitro group on the phenyl ring of 2-(4-nitrophenyl)pyrrolidine makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). Electron-withdrawing groups, such as the nitro group, activate the ring towards attack by nucleophiles, particularly when positioned ortho or para to a leaving group. wikipedia.org In reactions involving derivatives like 2-methyl-4-nitrofluorobenzene, the nitro group facilitates the displacement of the fluoride (B91410) by the nitrogen atom of pyrrolidine (B122466). This process is a cornerstone of SNAr reactions, where the electron-withdrawing substituent stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org The pyrrolidine nitrogen, acting as a nucleophile, can participate in substitution reactions, further highlighting the compound's role in SNAr mechanisms. evitachem.com
Mechanistic Studies in Cycloaddition Reactions
This compound and its derivatives are key components in mechanistic studies of cycloaddition reactions, particularly [2+2+2] and 1,3-dipolar cycloadditions. nih.govacs.org These reactions are fundamental in synthetic organic chemistry for constructing six-membered carbo- and heterocyclic systems with high efficiency and atom economy. nih.gov
In one study, the three-component 1,3-dipolar cycloaddition of an azomethine ylide with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles resulted in the formation of spiro[indoline-3,2'-pyrrolidine]-3'-carbonitriles. acs.org The reaction demonstrated exclusive regioselectivity. acs.org Mechanistic proposals suggest that the cycloaddition proceeds via a "C1-attack," where the nucleophilic carbon of the azomethine ylide attacks the less hindered and more electrophilic carbon of the acrylonitrile (B1666552) derivative. acs.org
Density functional theory (DFT) has been employed to investigate the chemo-, regio-, and stereoselectivities of the (3+2) cycloaddition reaction between diarylnitrones and 1-(4-nitrophenyl)-5H-pyrrolin-2-one. researchgate.net Such computational studies, alongside experimental work, are crucial for understanding the intricate mechanistic details that govern the reactivity and selectivity in these complex transformations. nih.govresearchgate.net
Kinetic and Isotope Effect Investigations in Pyrrolidine Reactions
Kinetic and isotope effect studies provide deep insights into the reaction mechanisms involving pyrrolidine derivatives. Research on the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine (B6355638) and pyrrolidine in various dipolar aprotic solvents has revealed a complex reaction pathway. rsc.orgrsc.org The reaction produces a 1-amino-1-fluoro-2,2-bis-(4-nitrophenyl)ethene as the final product, with 1,1-difluoro-2,2-bis-(4-nitrophenyl)ethene identified as an intermediate. rsc.orgrsc.org
Table 1: Kinetic Isotope Effects for the Reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with Piperidine and Pyrrolidine
| Amine | Solvent | kH/kD (at 30°C) |
| Piperidine | Benzonitrile | 1.0 - 1.6 |
| Piperidine | Acetonitrile | 1.0 - 1.6 |
| Piperidine | Dimethyl Sulfoxide | 1.0 - 1.6 |
| Pyrrolidine | Benzonitrile | 1.0 - 1.6 |
| Pyrrolidine | Acetonitrile | 1.0 - 1.6 |
| Pyrrolidine | Dimethyl Sulfoxide | 1.0 - 1.6 |
| Data sourced from multiple kinetic studies. rsc.orgrsc.org |
Excited-State Dynamics and Charge Transfer Processes
The photophysical and photochemical properties of this compound and related structures are governed by ultrafast excited-state dynamics and charge transfer processes. nih.gov Upon photoexcitation, these molecules undergo complex relaxation pathways. nih.govmdpi.com For instance, studies on (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP), a related nonlinear optical dye, have utilized femtosecond fluorescence up-conversion measurements and quantum chemical calculations to trace these pathways. nih.gov
The research revealed that the first singlet excited state is depleted through two primary non-radiative processes: twisted intramolecular charge transfer (TICT) and intersystem crossing (ISC). nih.gov The TICT process occurs on a timescale of a few hundred femtoseconds and is characterized by a significant change in dipole moment upon excitation. nih.gov This is followed by intersystem crossing, which occurs over a few picoseconds. nih.gov
The solvent polarity plays a crucial role, with both TICT and ISC processes occurring faster in more polar solvents due to the stabilization of the charge-separated state. nih.gov The torsional motion of the nitro group is identified as a key coordinate in the excited-state relaxation. nih.gov Time-resolved emission spectra show the decay of a locally excited (LE) state and the rise of a charge transfer (CT) state, confirming the charge transfer nature of the excited-state dynamics. nih.gov
Table 2: Excited-State Relaxation Processes for (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol
| Process | Timescale | Description |
| Twisted Intramolecular Charge Transfer (TICT) | ~100s of femtoseconds | Ultrafast charge separation involving twisting of the nitro group. |
| Intersystem Crossing (ISC) | ~few picoseconds | Transition from the singlet excited state to the triplet state. |
| Data based on femtosecond fluorescence up-conversion measurements. nih.gov |
Computational Chemistry and Theoretical Investigations of 2 4 Nitrophenyl Pyrrolidine
Density Functional Theory (DFT) Calculations and Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 2-(4-nitrophenyl)pyrrolidine, DFT calculations, often at the B3LYP/6-311G++(d,p) level of theory, are instrumental in optimizing molecular geometries and predicting a variety of properties. researchgate.netnih.gov These calculations are fundamental to understanding the molecule's behavior at a quantum mechanical level.
Applications of DFT in the study of related compounds include:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. researchgate.netmdpi.com
Spectroscopic Analysis: Predicting vibrational frequencies (FTIR and Raman) and NMR chemical shifts, which can be compared with experimental data for validation. mdpi.comresearchgate.netresearchgate.net
Electronic Property Calculation: Investigating frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution to understand reactivity and intermolecular interactions. researchgate.netresearchgate.net
Thermodynamic Properties: Calculating parameters such as enthalpy, entropy, and Gibbs free energy to assess the stability and spontaneity of reactions. researchgate.net
Structural Analysis through Computational Methods
Computational methods provide a detailed picture of the molecule's three-dimensional structure, including its conformational possibilities and the forces governing its crystal packing.
Conformational Analysis and Torsional Dynamics
The pyrrolidine (B122466) ring in substituted compounds is not planar and can adopt various conformations, often described as "envelope" or "twist" forms. iucr.org The specific conformation is influenced by the substituents on the ring. nih.gov For instance, in a related structure, the pyrrolidine ring was found to have an envelope conformation. iucr.org In another case, one pyrrolidine ring adopted a twist conformation while another was in an envelope conformation within the same molecule. researchgate.net
The orientation of the 4-nitrophenyl group relative to the pyrrolidine ring is a key structural feature. Quantum chemical calculations on (S)-(-)-1-(4-nitrophenyl)-2-pyrrolidinemethanol (NPP), a closely related compound, revealed that while the ground state is planar, the excited state features a perpendicular orientation of the nitro group due to torsional dynamics. nih.gov This twisting is a critical component of its excited-state relaxation pathway. nih.gov Computational studies on a different substituted pyrrolidine showed a dihedral angle of 59.16° between the benzene (B151609) and pyrrolidine rings. The energy barrier between different conformers, such as envelope and twist, can be relatively low, allowing for rapid interconversion at room temperature.
Non-Covalent Interactions and Crystal Packing Analysis
The way molecules of this compound arrange themselves in a solid-state crystal is dictated by a network of non-covalent interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. nih.govdntb.gov.uaiucr.org
For similar molecules, studies have shown the importance of various interactions:
Hydrogen Bonding: N-H···O and C-H···O hydrogen bonds are common and play a significant role in stabilizing the crystal structure. iucr.org In some derivatives, these interactions form chains and layers. researchgate.netrsc.org
π-Interactions: π–π stacking and C-H···π interactions between the aromatic rings are also crucial for crystal packing. rsc.org
Interaction energy calculations can further dissect the contributions of different forces, with the dispersive term often being the most significant. nih.gov
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and localization of these orbitals provide insights into the molecule's electronic behavior.
For related nitrophenyl-pyrrolidine structures, DFT calculations have shown:
The HOMO is often localized on the nitrophenyl group and the aromatic ring.
The LUMO can be distributed across the pyrrolidine ring or the entire molecule. mdpi.com
The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity.
The electron-withdrawing nature of the nitro group significantly influences the electronic structure. It pulls electron density from the phenyl ring and can affect the pyrrolidine nitrogen as well. nih.gov This charge transfer character is evident in the shape of the frontier orbitals and is crucial for the molecule's properties. nih.gov
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -6.32 | Nitro group and aromatic ring |
| LUMO | -1.87 | Pyrrolidine ring |
Spectroscopic Property Predictions and Theoretical Validation
Computational chemistry is extensively used to predict spectroscopic data, which can then be compared with experimental results to validate the theoretical model.
Vibrational Spectroscopy (FTIR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netresearchgate.net The calculated spectra are often scaled to achieve better agreement with experimental data. The presence of specific bands, like those for the NO2 group, can confirm the structure. mdpi.com
NMR Spectroscopy: Theoretical calculations can predict 1H and 13C NMR chemical shifts. mdpi.comresearchgate.net Comparing these with experimental spectra helps in assigning the signals and confirming the molecular structure in solution. mdpi.com Discrepancies may point to solvent effects or dynamic processes not captured in the gas-phase calculations.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate electronic transitions, predicting the absorption wavelengths (λmax) in the UV-visible spectrum. researchgate.netresearchgate.net These calculations can explain the color of the compound and the nature of its electronic excitations, such as π→π* or n→π* transitions.
Computational Insights into Reactivity and Selectivity
Computational methods provide a powerful lens through which to view the reactivity and selectivity of this compound.
Applications of 2 4 Nitrophenyl Pyrrolidine and Its Derivatives in Organic Synthesis
Building Blocks for Complex Molecular Architectures
The rigid, chiral scaffold of the pyrrolidine (B122466) ring, combined with the reactive handles provided by the nitrophenyl group, makes 2-(4-nitrophenyl)pyrrolidine and its derivatives valuable building blocks in the construction of intricate molecular architectures. chemimpex.com Organic chemists utilize these compounds as starting materials or key fragments to assemble larger, more complex molecules with specific stereochemistry and functionality. chemimpex.com
The presence of the nitro group allows for a variety of chemical transformations. For instance, reduction of the nitro group to an amine provides a site for further functionalization, such as amide bond formation, which is a cornerstone of medicinal chemistry. This versatility allows for the systematic modification of the molecule's structure to explore structure-activity relationships in drug discovery programs. chemimpex.com
Derivatives of this compound are frequently employed in the synthesis of compounds targeting the central nervous system. chemimpex.com The pyrrolidine core is a common feature in many neurologically active drugs, and the 4-nitrophenyl group can be modified to fine-tune the compound's interaction with biological targets. chemimpex.com The ability to construct complex molecules from this building block has led to the exploration of new chemical reactions and synthetic pathways. chemimpex.com
Intermediates in the Synthesis of Diverse Chemical Entities
This compound and its analogs serve as crucial intermediates in the synthesis of a wide range of chemical compounds. Their utility spans from the preparation of potential pharmaceutical agents to the creation of novel materials. ontosight.ai The term "intermediate" in this context refers to a molecule that is formed during a multi-step synthesis and is then converted into the final product.
The transformation of the nitro group is a key aspect of its role as an intermediate. Reduction of the nitro group to an amine is a common and powerful transformation that opens up a plethora of synthetic possibilities. This resulting aminophenylpyrrolidine can then be further elaborated. For instance, it can be acylated, alkylated, or used in the formation of heterocyclic rings, leading to a diverse array of final products.
In medicinal chemistry, these intermediates are instrumental in the synthesis of compounds with potential antimicrobial and anticancer properties. Research has shown that the pyrrolidine scaffold is present in many biologically active molecules, and the ability to introduce various substituents via the nitrophenyl group allows for the creation of libraries of compounds for biological screening. nih.gov
Role in Organocatalysis and Asymmetric Transformations
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. Derivatives of this compound, particularly those based on the chiral amino acid L-proline, have proven to be highly effective organocatalysts for a variety of asymmetric transformations. scirp.org Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry, as the different enantiomers of a drug can have vastly different biological activities.
Proline and its derivatives can catalyze reactions such as aldol (B89426) and Michael additions, which are fundamental carbon-carbon bond-forming reactions. scirp.org The mechanism often involves the formation of an enamine intermediate between the pyrrolidine nitrogen and a carbonyl compound. The chirality of the pyrrolidine catalyst then directs the approach of the electrophile, leading to the preferential formation of one enantiomer of the product.
The electronic nature of the nitrophenyl group can influence the catalytic activity and selectivity of these organocatalysts. Researchers have synthesized and evaluated a range of proline derivatives bearing nitrophenyl groups to fine-tune their catalytic performance in specific reactions. scirp.org For example, new pyrrolidine derivatives have been successfully used as chiral catalysts in enantioselective aldol and Michael reactions. scirp.org These catalysts have been shown to afford products with high yields and enantioselectivities. scirp.org
Below is a table summarizing the results of using new pyrrolidine derivatives as catalysts in the aldol reaction between acetone (B3395972) and 4-nitrobenzaldehyde (B150856). scirp.org
| Catalyst | Yield (%) | ee (%) |
| 1 | 78 | 70 |
| 2 | 85 | 75 |
| 3 | 82 | 80 |
| 4 | 90 | 92 |
| 5 | 88 | 85 |
| 6 | 95 | 96 |
Table 1: Catalyst screening in the aldol reaction. scirp.org
The development of these organocatalysts has significantly contributed to the field of asymmetric synthesis, providing access to a wide range of chiral molecules that are valuable as building blocks for pharmaceuticals and other fine chemicals.
Derivatization Applications in Analytical Chemistry
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties better suited for analysis by a particular technique. This compound and its derivatives have found application as derivatizing agents, particularly in the context of chromatography and mass spectrometry. mdpi.com
The nitrophenyl group can serve as a chromophore, absorbing ultraviolet (UV) light, which facilitates the detection of the derivatized analyte by UV-Vis spectroscopy, a common detection method in high-performance liquid chromatography (HPLC). Furthermore, the introduction of a readily ionizable group can enhance the sensitivity of detection by mass spectrometry (MS). researchgate.net
For example, a derivatization reagent incorporating a 2-nitrophenylsulfonyl moiety has been developed for the analysis of amino acids using ultra-high-performance liquid chromatography with high-resolution tandem mass spectrometry (UHPLC-HRMS/MS). mdpi.com This reagent reacts with the amino group of the amino acids, attaching the nitrophenylsulfonyl tag. This tag not only aids in the chromatographic separation but also provides a characteristic fragmentation pattern in the mass spectrometer, allowing for highly selective and sensitive quantification of the amino acids. mdpi.com This approach has been successfully applied to the analysis of amino acids in complex biological samples. mdpi.com
The use of chiral derivatizing agents based on the pyrrolidine scaffold also allows for the separation and quantification of enantiomers of other chiral molecules. By reacting a racemic mixture with a chiral derivatizing agent, a pair of diastereomers is formed, which can then be separated by standard chromatographic techniques.
Future Research Directions for 2 4 Nitrophenyl Pyrrolidine
The pyrrolidine (B122466) scaffold, particularly when substituted with a nitrophenyl group, represents a significant area of interest in medicinal and synthetic chemistry. Future research concerning 2-(4-Nitrophenyl)pyrrolidine is poised to expand upon existing knowledge, aiming for more efficient, sustainable, and precise chemical methodologies. The following sections outline key areas where future research efforts could be concentrated to unlock the full potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-nitrophenyl)pyrrolidine, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
-
Multi-step synthesis : Begin with substituted pyrrolidine precursors (e.g., 2-chloromethylpyrrolidine) and perform nitrophenyl coupling via nucleophilic aromatic substitution (NAS) or Ullmann-type reactions. For example, coupling 4-nitrochlorobenzene with pyrrolidine derivatives under basic conditions (NaOH in dichloromethane) .
-
Catalytic optimization : Use transition-metal catalysts (e.g., CuI) to enhance reaction efficiency in cross-coupling steps. Monitor reaction progress via TLC or HPLC .
-
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
-
Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrrolidine to nitroaryl halide) and reaction time (12–24 hrs) .
Reaction Condition Parameters Outcome Solvent Dichloromethane High solubility of intermediates Catalyst CuI/Pd(PPh₃)₄ 70–85% yield Temperature 80–100°C Reduced side reactions
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound and confirming its structural integrity?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the presence of the pyrrolidine ring (δ 1.8–2.5 ppm for CH₂ groups) and nitrophenyl aromatic protons (δ 7.5–8.3 ppm) .
- IR spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and pyrrolidine ring vibrations (2850–2950 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 219.1) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent degradation .
Advanced Research Questions
Q. How should researchers address conflicting reports on the biological activity (e.g., antimicrobial vs. anticancer effects) of this compound derivatives?
- Methodological Answer :
- Comparative assays : Replicate studies using standardized cell lines (e.g., HeLa, MCF-7) and microbial strains (e.g., E. coli, S. aureus) under identical conditions (pH, temperature, incubation time) .
- Dose-response analysis : Test derivatives across a concentration gradient (1–100 µM) to identify IC₅₀ discrepancies .
- Metabolite profiling : Use LC-MS to detect degradation products that may alter bioactivity .
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance target selectivity in drug discovery?
- Methodological Answer :
-
Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the para-position of the phenyl ring to modulate electron density and binding affinity .
-
Ring hybridization : Replace pyrrolidine with piperidine or morpholine to alter steric effects and hydrogen-bonding capacity .
-
Bioisosteric replacement : Substitute the nitro group with cyano (-CN) or sulfonamide (-SO₂NH₂) to improve solubility .
Derivative Modification Biological Activity 2-(4-CF₃-phenyl)pyrrolidine Enhanced electron deficiency 5× higher kinase inhibition 2-(4-SO₂NH₂-phenyl)pyrrolidine Improved solubility Reduced cytotoxicity
Q. What computational approaches (e.g., molecular docking, MD simulations) are recommended to predict the binding interactions of this compound derivatives with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to screen derivatives against ATP-binding pockets (e.g., EGFR kinase) . Prioritize poses with ΔG < -8 kcal/mol .
- MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical residues (e.g., Lys721 in EGFR) .
- Hirshfeld surface analysis : Map non-covalent interactions (e.g., C-H···O) in crystal structures to guide synthetic modifications .
Q. How can non-covalent interactions in the crystal lattice of this compound derivatives be analyzed to improve crystallinity for XRD studies?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, hydrogen bonds) using CrystalExplorer .
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice via H-bonding .
- Temperature gradient : Slow cooling (0.5°C/min) from saturated ethanol solutions to grow single crystals .
Data Contradiction Analysis
Q. How can discrepancies in reported NMR chemical shifts for this compound derivatives be resolved?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
